molecular formula C12H7Br3 B167079 2,4,6-Tribromobiphenyl CAS No. 59080-33-0

2,4,6-Tribromobiphenyl

Cat. No. B167079
CAS RN: 59080-33-0
M. Wt: 390.9 g/mol
InChI Key: YCLZBYQDXVJFII-UHFFFAOYSA-N
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Description

2,4,6-Tribromobiphenyl is a brominated derivative of biphenyl . It is used as a flame retardant and is known to bind to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .


Synthesis Analysis

N-(2,4,6-tribromophenyl)maleimide (TBPMI) was synthesized using three different catalysts, including stannous chloride, anhydrous acetic acid, and phosphoric acid . The catalytic efficiency of anhydrous acetic acid was higher than that of stannous chloride .


Molecular Structure Analysis

The molecular formula of this compound is C12H7Br3 . Its molecular weight is 390.896 .


Chemical Reactions Analysis

This compound can react with oxidizing materials .


Physical And Chemical Properties Analysis

This compound is slightly soluble in water . It has a molecular weight of 390.896 .

Scientific Research Applications

  • Environmental Impact and Toxicology : 2,4,6-Tribromophenol, closely related to 2,4,6-Tribromobiphenyl, is a widely produced brominated phenol with environmental implications. It occurs as an intermediate in the synthesis of brominated flame retardants and as a degradation product of these substances. This compound is found ubiquitously in the environment, including in aquatic matrices, house dust, and foodstuff. However, there's limited knowledge about its toxicokinetics and toxicodynamics (Koch & Sures, 2018).

  • Atmospheric Concentrations : Tribromophenoxy compounds, which share a common structural feature with this compound, have been studied for their atmospheric concentrations. Compounds like 1,2-bis(2,4,6-tribromophenoxy) ethane and others were found in significant concentrations in urban areas near the Great Lakes, indicating a notable urban effect (Ma, Venier, & Hites, 2012).

  • Sensor Technology : A novel electrochemical sensor for determining 2,4,6-tribromophenol has been developed using surface molecular imprinting technology. This technology utilizes core–shell nanoparticles for enhanced selective recognition, offering a low detection limit and good repeatability (Ma et al., 2015).

  • Chemical Synthesis and Characterization : The synthesis and characterization of various compounds related to this compound have been studied. These include the synthesis of stable dibismuthene from an overcrowded triselenatribismane and the investigation of the formation of polybrominated dibenzo-p-dioxins/furans under pyrolytic conditions from brominated phenols (Tokitoh, Arai, Okazaki, & Nagase, 1997; Na, Hong, & Kim, 2007).

  • Bromophenols in Water Treatment : The formation of 2,4,6-tribromophenol can result from the chlorination of water containing phenol and bromide ion, a process of significance in water treatment (Sweetman & Simmons, 1980).

  • Chemical Reduction Studies : The reduction of 2,4,6-Tribromophenyl sulfonates by mercaptide anions in hexamethylphosphoramide has been studied, revealing insights into the reactivity of these compounds (Durkin, Langler, & Morrison, 1988).

  • Applications in Polymer Chemistry : The terpolymerization of 2,4,6-Tribromophenyl methacrylate with styrene and acrylonitrile has been explored. This research contributes to understanding the influence of 2,4,6-tribromophenyl methacrylate on the thermal stability and flammability behavior of terpolymers (Janović, Sarić, & Vogl, 1985).

Mechanism of Action

Pharmacokinetics

It is known that the compound is a small molecule , which may influence its bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tribromobiphenyl. For instance, the compound’s transformation was found to be significantly faster under oxic conditions than under anoxic conditions . Moreover, the transformation was boosted when the soil redox changed from anoxic to oxic state . These findings suggest that the environmental redox state can significantly influence the fate and transformation of this compound.

Safety and Hazards

2,4,6-Tribromobiphenyl may cause skin irritation . It is suspected of damaging fertility or the unborn child . It may cause drowsiness or dizziness . It may cause damage to organs through prolonged or repeated exposure . It may be fatal if swallowed and enters airways .

Future Directions

Mechanochemical degradation of 2,4,6-Tribromobiphenyl is a promising approach with potential industrial applications since it does not require high temperatures nor it generates any secondary pollutants .

properties

IUPAC Name

1,3,5-tribromo-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLZBYQDXVJFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074767
Record name PBB 030
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59080-33-0
Record name 2,4,6-Tribromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PBB 030
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FDB63694
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can we detect the presence of 2,4,6-Tribromobiphenyl in textiles?

A1: A recent study [] developed a method for detecting this compound, alongside other brominated and phosphorus-based flame retardants, in textiles. The method employs gas chromatography-mass spectrometry (GC-MS) after extracting the compounds from the textile samples using ultrasonic extraction with a mixture of acetone and n-hexane. This method demonstrated high sensitivity, with a detection limit of 0.80 ng for this compound.

Q2: Can microorganisms degrade this compound?

A2: Yes, research [] has shown that anaerobic microbial communities can dehalogenate this compound. Specifically, a microbial enrichment culture derived from PCB-free sediment exhibited para-dechlorination activity, effectively removing a chlorine atom from the para position of this compound. Interestingly, this dechlorination was observed both in the presence and absence of 2,4,6-trichlorobiphenyl (246-CB), suggesting that this compound itself can act as an inducer of the dehalogenation process in this microbial community.

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